molecular formula C8H5ClF4O B1404431 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene CAS No. 1404194-41-7

1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene

Cat. No. B1404431
M. Wt: 228.57 g/mol
InChI Key: MZGIDPKIFJVMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene” is likely a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with various substituents including a methyl group, fluorine atoms, and a chloro(difluoro)methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with a simple benzene ring. The methyl group could be added through Friedel-Crafts alkylation, and the fluorine atoms could be added through electrophilic aromatic substitution . The chloro(difluoro)methoxy group might be added through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, cyclic structure to the molecule. The electronegativity of the fluorine atoms and the polar nature of the C-O and C-Cl bonds in the chloro(difluoro)methoxy group could influence the molecule’s shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine atoms and the electron-donating methyl group. The compound might undergo nucleophilic aromatic substitution reactions, particularly at the carbon attached to the chloro(difluoro)methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and decrease its reactivity. The polar nature of the chloro(difluoro)methoxy group could influence its solubility .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c1-4-2-3-5(7(11)6(4)10)14-8(9,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGIDPKIFJVMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)(F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene
Reactant of Route 3
Reactant of Route 3
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene
Reactant of Route 4
Reactant of Route 4
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene
Reactant of Route 5
Reactant of Route 5
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene
Reactant of Route 6
Reactant of Route 6
1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.